Levopropoxyphene
Overview
Description
Levopropoxyphene is an antitussive . It is an optical isomer of dextropropoxyphene . The racemic mixture is called propoxyphene . Only the dextro-isomer (dextropropoxyphene) has an analgesic effect; the levo-isomer appears to exert only an antitussive effect .
Synthesis Analysis
The synthesis of Levopropoxyphene involves a Mannich reaction of propiophenone with formaldehyde and dimethylamine, which affords the corresponding aminoketone . The reaction of the ketone with benzylmagnesium bromide gives the amino alcohol . It is noteworthy that this intermediate fails to show analgesic activity in animal assays .Molecular Structure Analysis
Levopropoxyphene has a molecular formula of C22H29NO2 . Its average mass is 339.471 Da and its monoisotopic mass is 339.219818 Da .Physical And Chemical Properties Analysis
Levopropoxyphene has a density of 1.0±0.1 g/cm3 . Its boiling point is 444.0±45.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 70.2±3.0 kJ/mol . The flash point is 130.6±19.6 °C . The index of refraction is 1.539 . The molar refractivity is 102.4±0.3 cm3 .Scientific Research Applications
Metabolic Interactions
Levopropoxyphene, along with its enantiomers, has been studied for its metabolic and pharmacodynamic interactions. Cooper and Anders (1974) explored the interactions between dextro- and levopropoxyphene and found that they are metabolized by the same microsomal enzyme system. This study highlighted the potential for using the less active enantiomer as an inhibitor of the metabolism of the more active enantiomer, though this specific application for levopropoxyphene was not confirmed (Cooper & Anders, 1974).
Treatment of Periodic Limb Movements in Sleep
Kaplan et al. (1993) conducted a study on the effectiveness of propoxyphene, which includes levopropoxyphene as an enantiomer, in treating periodic limb movements (PLM) in sleep. Their research revealed that propoxyphene had a marginal benefit in decreasing arousals and mildly decreasing leg movements. This study is relevant to understanding the therapeutic applications of levopropoxyphene in sleep-related disorders (Kaplan et al., 1993).
Safety And Hazards
properties
IUPAC Name |
[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15,18H,5,16-17H2,1-4H3/t18-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMALTXPSGQGBX-PGRDOPGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023212 | |
Record name | Levopropoxyphene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
SOL IN METHANOL, ALC, CHLOROFORM, & ACETONE; VERY SOL IN WATER /NAPSYLATE/ | |
Record name | Levopropoxyphene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06793 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (L)-PROPOXYPHENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3414 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
LEVOPROPOXYPHENE IS CENTRALLY ACTING ANTITUSSIVE. ... IT HAS A LOCAL ANESTHETIC ACTION. | |
Record name | (L)-PROPOXYPHENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3414 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Levopropoxyphene | |
Color/Form |
CRYSTALS FROM PETROLEUM ETHER | |
CAS RN |
2338-37-6 | |
Record name | (-)-Propoxyphene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2338-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levopropoxyphene [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levopropoxyphene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06793 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Levopropoxyphene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVOPROPOXYPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U75VZ9PK1J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (L)-PROPOXYPHENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3414 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
75-76ºC, 75-76 °C, MP: 163-164 °C; SPECIFIC OPTICAL ROTATION: -60.1 DEG @ 25 °C/D (0.7%); /HYDROCHLORIDE/ | |
Record name | Levopropoxyphene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06793 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (L)-PROPOXYPHENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3414 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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